Bisjatrochizine
Overview
Description
Bisjatrochizine is a complex organic compound with the molecular formula C40H38ClN2O8 and a molecular weight of 710.2 g/mol . It is known for its diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties . This compound is part of the thiazole and bisthiazole derivatives, which are significant in medicinal chemistry due to their extensive range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisjatrochizine involves multiple steps, including the formation of thiazole rings and subsequent functionalization. The specific synthetic routes and reaction conditions are detailed in various scientific publications . Typically, the synthesis involves the use of reagents such as sulfur, nitrogen sources, and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid dispersion technology can be employed to enhance the solubility and bioavailability of the compound . This method involves dispersing the drug within a carrier matrix to improve its dissolution rate and stability .
Chemical Reactions Analysis
Types of Reactions
Bisjatrochizine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Bisjatrochizine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential antitumor activity and other therapeutic effects.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Bisjatrochizine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial, antifungal, and antitumor effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Bisjatrochizine is unique compared to other similar compounds due to its specific structure and pharmacological activities. Similar compounds include other thiazole and bisthiazole derivatives, which also exhibit a range of biological activities . this compound stands out due to its specific combination of antibacterial, antifungal, antiviral, and antitumor properties .
List of Similar Compounds
- Thiazole derivatives
- Bisthiazole derivatives
- Other heterocyclic compounds with similar pharmacological activities
Properties
IUPAC Name |
4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O8.ClH/c1-45-31-9-7-21-15-29-25-17-33(47-3)37(43)35(23(25)11-13-41(29)19-27(21)39(31)49-5)36-24-12-14-42-20-28-22(8-10-32(46-2)40(28)50-6)16-30(42)26(24)18-34(48-4)38(36)44;/h7-10,15-20H,11-14H2,1-6H3;1H/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDJQCRONHHGNI-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C(=C4CC3)C5=C6CC[N+]7=C(C6=CC(=C5O)OC)C=C8C=CC(=C(C8=C7)OC)OC)O)OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN2O8+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715204 | |
Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35558-46-4 | |
Record name | Bisjatrochizine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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